Fenspiride

Vue d'ensemble

Description

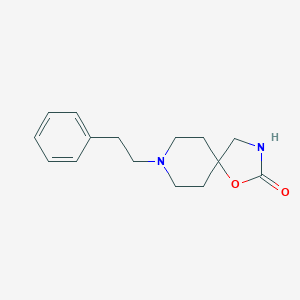

Le Fenspiride est un composé spiro-oxazolidinone utilisé principalement dans le traitement des maladies respiratoires. Il est connu pour ses propriétés anti-inflammatoires, antispasmodiques et bronchodilatatrices. Le this compound a été utilisé pour gérer des affections telles que la rhinopharyngite, la laryngite, la trachéobronchite, l'otite et la sinusite. Il a également été utilisé dans le traitement d'entretien de l'asthme .

Applications De Recherche Scientifique

Fenspiride has been extensively studied for its applications in various fields:

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Fenspiride is known to have activity as an alpha-1 blocker, H1 antagonist, and it also inhibits phosphodiesterases (PDE3, PDE4, PDE5) . By inhibiting PDEs, this compound increases levels of cAMP within cells, which in turn suppresses the release of cytokines and other inflammatory molecules . This reduction in pro-inflammatory mediators contributes to the alleviation of inflammation and swelling in the airways, improving respiratory function .

Cellular Effects

This compound has been shown to have beneficial effects in patients with chronic obstructive pulmonary disease (COPD) . After 6 months of treatment with this compound, symptoms such as cough, sputum volume, and dyspnea were significantly reduced . This improvement in symptoms could be explained by the reduction in inflammatory activity, confirmed by the decrease of serum TNF-α, IL-1β, and IL-8 .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of phosphodiesterases (PDEs), which play a crucial role in the degradation of cyclic adenosine monophosphate (cAMP) . By inhibiting PDEs, this compound increases levels of cAMP within cells, which in turn suppresses the release of cytokines and other inflammatory molecules . This leads to a reduction in inflammation and swelling in the airways, thereby improving respiratory function .

Temporal Effects in Laboratory Settings

It is known that this compound has a fairly slow absorption rate, with the maximum plasma concentration achieved 6 hours after oral administration . The elimination half-life of this compound is between 14 to 16 hours, indicating that it remains in the body for a significant period of time .

Dosage Effects in Animal Models

In animal models, the broncholytic effect of this compound was observed at a high dose (15 mg/kg), mediated by not only afferent pathways but also its direct relaxing action on smooth muscle cells . The anti-inflammatory and bronchodilation effect of this compound in very low doses can be used .

Metabolic Pathways

It is known that this compound is not highly metabolized and the unchanged drug is the main component in human plasma and urine .

Transport and Distribution

It is known that this compound has a moderately large apparent volume of distribution (215 l), indicating that it is widely distributed throughout the body .

Subcellular Localization

Given its role in inhibiting phosphodiesterases and increasing levels of cAMP within cells , it is likely that this compound interacts with these enzymes at their respective subcellular locations.

Méthodes De Préparation

La synthèse du Fenspiride implique plusieurs étapes. Une méthode commence avec le composé N-(2-phényléthyl)-2-oxo-6-azaspiro[2.5]octane. Cet intermédiaire est converti en 4-(aminométhyl)-1-(2-phényléthyl)pipéridin-4-ol par traitement avec de l'azoture de sodium et du chlorure d'ammonium suivi d'une réduction. Le composé résultant est ensuite traité avec du carbonyl diimidazole pour produire du this compound . Une autre méthode implique la préparation de 1-phényléthyl-4-pipéridine-oxirane en utilisant un sel d'onium, suivi de réactions supplémentaires pour obtenir du this compound .

Analyse Des Réactions Chimiques

Le Fenspiride subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans la molécule de this compound.

Substitution : Le this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

Chimie : La structure et la réactivité uniques du this compound en font un sujet d'intérêt en chimie organique synthétique.

Biologie : Le this compound a montré qu'il inhibait l'activité des phosphodiestérases, conduisant à des niveaux élevés d'adénosine monophosphate cyclique dans les cellules.

Mécanisme d'action

Le this compound exerce ses effets par le biais de multiples mécanismes :

Inhibition des phosphodiestérases : En inhibant les phosphodiestérases, le this compound augmente les niveaux d'adénosine monophosphate cyclique dans les cellules, supprimant la libération de cytokines et d'autres molécules inflammatoires.

Alpha-1 bloquant et antagoniste H1 : Le this compound agit comme un alpha-1 bloquant et un antagoniste H1, contribuant à ses effets anti-inflammatoires et bronchodilatateurs.

Inhibition des PDE3, PDE4 et PDE5 : Le this compound inhibe les enzymes phosphodiestérases PDE3, PDE4 et PDE5, renforçant encore ses propriétés anti-inflammatoires.

Comparaison Avec Des Composés Similaires

Le Fenspiride est unique dans sa combinaison de propriétés anti-inflammatoires, antispasmodiques et bronchodilatatrices. Des composés similaires comprennent :

Oxazolidinones : Une classe de composés présentant des caractéristiques structurelles similaires mais des propriétés pharmacologiques différentes.

Alpha-1 bloquants : Des composés qui bloquent les récepteurs adrénergiques alpha-1, utilisés dans le traitement de l'hypertension et d'autres affections.

Antagonistes H1 : Des composés qui bloquent les récepteurs H1 de l'histamine, utilisés dans le traitement des réactions allergiques.

Le this compound se distingue par son large spectre d'action et ses applications spécifiques dans les maladies respiratoires.

Activité Biologique

Fenspiride is a non-corticosteroid anti-inflammatory drug primarily used for its bronchodilator and anti-inflammatory properties, particularly in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This article synthesizes research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on bronchial smooth muscle, and implications for clinical use.

This compound exhibits multiple mechanisms contributing to its biological activity:

- Bronchodilation : this compound has been shown to relax bronchial smooth muscle, which is critical in alleviating symptoms associated with bronchoconstriction. Studies indicate that both low (0.15 mg/kg) and high doses (15 mg/kg) of this compound can significantly reduce bronchial contractility in animal models exposed to irritants like nitrogen dioxide (NO₂) .

- Anti-inflammatory Effects : this compound decreases the synthesis of pro-inflammatory cytokines and blocks H1 histamine receptors, thereby mitigating inflammatory responses in the airways . This dual action supports its use in managing chronic inflammatory conditions.

- Interaction with C-Fibers : Research has demonstrated that this compound interacts with capsaicin-sensitive C-fibers in the bronchial tissue. This interaction helps prevent neurogenic inflammation, which is a significant contributor to airway hyperreactivity and chronic inflammation .

In Vivo Studies

A pivotal study investigated the effects of this compound on bronchial smooth muscle in rats subjected to prolonged NO₂ exposure. The results indicated:

- Contractile Responses : After 15 days of NO₂ exposure, both doses of this compound reduced the contractile responses of bronchial smooth muscle significantly compared to untreated controls. Specifically, the contraction amplitudes were 89.8 ± 4.0% for low-dose and 107.7 ± 2.4% for high-dose this compound, compared to 117.6 ± 5.4% in untreated rats (P < 0.05) .

- Histological Findings : Tissue analysis revealed that lung structures remained largely intact in this compound-treated rats, with minimal signs of emphysema or fibrosis, contrasting sharply with untreated controls who exhibited significant structural damage .

Case Studies

Clinical observations have further supported the efficacy of this compound:

- A study involving patients with COPD reported improvements in lung function and reductions in exacerbation rates when treated with this compound compared to placebo controls. The bronchodilator effect was particularly notable among patients with moderate to severe disease .

Comparative Efficacy

A comparison of this compound with other anti-inflammatory agents reveals its unique profile:

| Drug | Mechanism | Clinical Use | Efficacy |

|---|---|---|---|

| This compound | Bronchodilation, anti-inflammatory | COPD, asthma | Moderate to high efficacy |

| Codelac Broncho | Anti-inflammatory | Respiratory infections | Higher efficacy reported |

| Corticosteroids | Strong anti-inflammatory | Severe asthma, COPD | High efficacy |

This table illustrates that while corticosteroids may offer stronger anti-inflammatory effects, this compound provides a balanced approach suitable for patients requiring bronchodilation without the side effects associated with long-term corticosteroid use.

Propriétés

IUPAC Name |

8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNFBBAOMBJTST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023048 | |

| Record name | Fenspiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-06-5 | |

| Record name | Fenspiride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5053-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenspiride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenspiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenspiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenspiride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENSPIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S983QC7HKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

232-233 | |

| Record name | Fenspiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.